Dehydroluciferin

Descripción general

Descripción

Dehydroluciferin is a molecule that is essential for the emission of light in bioluminescent organisms such as fireflies . It was first identified as one of the products formed during the biological oxidation of luciferin . Dehydroluciferin is present in small quantities in the firefly and can be prepared from luciferin by chemical oxidation .

Synthesis Analysis

The synthesis of Dehydroluciferin involves the oxidation of firefly luciferin with molecular oxygen . Firefly luciferase, a member of the acyl-adenylate/thioester-forming superfamily of enzymes, catalyzes this oxidation . The enzyme also has a catalytic function of fatty acyl-CoA synthesis from fatty acids in the presence of ATP, Mg2+, and coenzyme A .

Molecular Structure Analysis

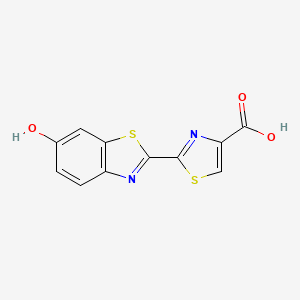

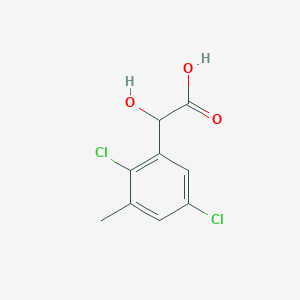

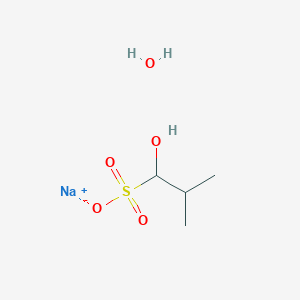

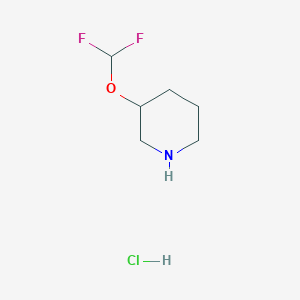

Dehydroluciferin contains a total of 26 bonds; 20 non-H bonds, 7 multiple bonds, 1 rotatable bond, 7 double bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 imine (aliphatic) .

Chemical Reactions Analysis

Dehydroluciferin, a prevalent oxidative breakdown product of luciferin, is a potent inhibitor of Ultra-Glo™ luciferase . Its formation in the detection reagent is responsible for the decreased ability to detect ATP .

Physical And Chemical Properties Analysis

Dehydroluciferin is a prevalent oxidative breakdown product of luciferin . It is a potent inhibitor of Ultra-Glo™ luciferase and its formation in the detection reagent is responsible for the decreased ability to detect ATP .

Aplicaciones Científicas De Investigación

Bioluminescence-Based Detection Systems

Dehydroluciferin has been identified as a potent inhibitor of Ultra-Glo™ luciferase, a variant of firefly luciferase used in ATP detection assays. These assays are crucial for monitoring hygiene in various industrial settings. The formation of dehydroluciferin in detection reagents leads to a decreased ability to detect ATP, highlighting the importance of understanding its role in bioluminescence-based systems .

Stability Improvement for Bioluminescent Reagents

Research has shown that the oxidative breakdown product of luciferin, dehydroluciferin, can be prevented by modifying the luciferin molecule. This modification leads to improved thermal stability of the substrate in solution, which is vital for the development of more stable bioluminescent detection reagents .

Enzymatic Activity Determination

Dehydroluciferin derivatives, such as N-Peptide-6-Amino-d-Luciferin conjugates, have been synthesized for use in bioluminescent systems to determine protease enzyme activity. This application is particularly relevant in the development of drugs that induce apoptosis, as it allows for the measurement of caspase-3 activity .

Cancer Research

The activity of certain protease enzymes, which are elevated in many cancers, can be measured using dehydroluciferin-based substrates. These substrates are used to assess the levels of enzymes like Fibroblast activation protein alpha (FAP) and Prolyl Oligopeptidase (POP/PREP), which may promote angiogenesis and contribute to an immunotolerant tumor microenvironment .

Drug Efficiency Testing

In the context of drug development, especially for cancer treatment, dehydroluciferin-conjugated substrates can be used to test the efficiency of apoptosis-inducing drugs. By measuring the activity of caspase-3, researchers can determine the effectiveness of these drugs in promoting cell death .

Bioluminescent Imaging

Dehydroluciferin and its analogs are used in the synthesis of compounds for in vitro and in vivo luciferase-catalyzed bioluminescent activity. This application is crucial for bioimaging, allowing researchers to visualize biological processes in real-time .

Mecanismo De Acción

Target of Action

Dehydroluciferin primarily targets the enzyme known as firefly luciferase . This enzyme is a member of the acyl-adenylate/thioester-forming superfamily of enzymes and plays a crucial role in the bioluminescence mechanism of fireflies .

Mode of Action

Dehydroluciferin interacts with firefly luciferase by acting as a potent inhibitor of the luminescence reaction . It is an oxidative breakdown product of luciferin, and its formation in the detection reagent is responsible for the decreased ability to detect ATP .

Biochemical Pathways

The primary biochemical pathway affected by dehydroluciferin is the luminescence mechanism catalyzed by firefly luciferase . This mechanism involves the oxidation of firefly luciferin with molecular oxygen to emit light . Dehydroluciferin, being a potent inhibitor, disrupts this process, thereby affecting the luminescence .

Pharmacokinetics

It is known that dehydroluciferin is an oxidative breakdown product of luciferin . More research is needed to fully understand the ADME properties of dehydroluciferin and their impact on its bioavailability.

Result of Action

The primary result of dehydroluciferin’s action is the inhibition of the luminescence reaction catalyzed by firefly luciferase . This results in a decreased ability to detect ATP, which is a crucial aspect of many biological processes .

Action Environment

The action of dehydroluciferin can be influenced by various environmental factors. For instance, the presence of ATP and the enzyme firefly luciferase is necessary for the luminescence reaction to occur . Additionally, the stability of dehydroluciferin can be affected by factors such as temperature and pH . .

Direcciones Futuras

The study of Dehydroluciferin and its properties is pivotal for the development of bioluminescent detection systems . Future research could focus on improving the thermal stability of substrates for bioluminescence-based detection systems . The results of such studies could serve as foundations for the next generation of bioluminescence ATP detection assays with desirable reagent stability .

Propiedades

IUPAC Name |

2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-4,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCGRDQQIOGCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347299 | |

| Record name | Dehydroluciferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydroluciferin | |

CAS RN |

20115-09-7 | |

| Record name | Dehydroluciferin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B1459872.png)

![4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-](/img/structure/B1459881.png)